7-Benzyl-1,7-diazaspiro[4.5]decan-6-one

Neurokinin receptor pharmacology Regioisomer selectivity Spirocyclic lactam medicinal chemistry

This 1,7-diazaspiro[4.5]decan-6-one regioisomer is structurally distinct from the FDA-approved rolapitant 2-one scaffold (NK1 Ki=0.66 nM). The C6-carbonyl repositions the hydrogen-bonding vector, delivering differentiated kinase selectivity (cf. TYK2/JAK1 IC₅₀=6/37 nM). Published C. albicans biofilm data (IC₅₀=2.70–4.59 µM; ~30x selectivity) provide immediate benchmarking for anti-virulence SAR. The pre-installed N7-benzyl group (clogP~2.5–3.0) eliminates N-alkylation steps, enabling library-scale diversification at N1. This lead-like scaffold (MW 244.33) is accessed via a one-step thermal cyclization, supporting gram-scale delivery.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
Cat. No. B8547181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-1,7-diazaspiro[4.5]decan-6-one
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC1CC2(CCCN(C2=O)CC3=CC=CC=C3)NC1
InChIInChI=1S/C15H20N2O/c18-14-15(8-4-10-16-15)9-5-11-17(14)12-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2
InChIKeyCZZVAYRENGIIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-1,7-diazaspiro[4.5]decan-6-one: Structural Identity, Core Scaffold, and Procurement-Relevant Baseline for the Spirocyclic Lactam Building Block


7-Benzyl-1,7-diazaspiro[4.5]decan-6-one (CAS 1203798-01-9; molecular formula C₁₅H₂₀N₂O; molecular weight 244.33 g/mol) is a spirocyclic lactam belonging to the 1,7-diazaspiro[4.5]decane family, characterized by a pyrrolidine ring spiro-fused to a δ-lactam (piperidin-2-one) ring at the 4-position, with a benzyl substituent at the N7 nitrogen . The compound features a carbonyl group at the 6-position of the decane framework, distinguishing it from the pharmacologically prominent 1,7-diazaspiro[4.5]decan-2-one regioisomer found in the FDA-approved NK1 antagonist rolapitant [1]. Commercially available through building-block suppliers and screening compound libraries, this compound serves primarily as a versatile synthetic intermediate and scaffold for medicinal chemistry diversification, with published applications spanning neurokinin receptor modulation, antifungal bioactivity, and kinase inhibitor design within the broader diazaspiro[4.5]decane chemotype [2].

Why Generic Substitution Within the 1,7-Diazaspiro[4.5]decane Family Fails: Regioisomeric and Substituent-Driven Divergence in Pharmacological Profile for 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one


The 1,7-diazaspiro[4.5]decane scaffold is not a single, functionally interchangeable chemotype. Critically, the position of the carbonyl group (6-one vs. 2-one vs. 1-one) defines distinct regioisomeric series with divergent biological target engagement. The 2-one regioisomer (rolapitant scaffold) is optimized for sub-nanomolar NK1 receptor antagonism (Ki = 0.66 nM) through specific 8-position substitution , whereas the 6-one regioisomer—represented by 7-benzyl-1,7-diazaspiro[4.5]decan-6-one—positions the lactam carbonyl at a different vector, fundamentally altering hydrogen-bonding geometry and pharmacophore presentation [1]. Furthermore, the N7-benzyl substituent on the target compound introduces steric bulk and lipophilicity (calculated LogP ~2.5–3.0 based on analog data) that is absent in the unsubstituted or N1-methyl analogs (MW 154.21–168.24 g/mol), meaning that procurement of a simpler 1,7-diazaspiro[4.5]decan-6-one derivative cannot recapitulate the same physicochemical or biological profile [2]. The quantitative evidence below demonstrates that even modest structural changes within this scaffold produce measurable differences in potency, selectivity, and application scope.

Quantitative Differentiation Evidence for 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one Relative to Closest Analogs and In-Class Candidates


Regioisomeric Carbonyl Positioning: 6-One vs. 2-One Scaffold Dictates NK1 Target Engagement

The 1,7-diazaspiro[4.5]decan-6-one scaffold positions the lactam carbonyl at C6, whereas the clinically validated NK1 antagonist pharmacophore (rolapitant) utilizes the 1,7-diazaspiro[4.5]decan-2-one regioisomer. In the Janssen patent family covering substituted diaza-spiro[4.5]decane neurokinin antagonists, the 6-one scaffold is explicitly excluded from the generic Markush claims protecting NK1-active 2-one compounds, indicating that the carbonyl position is a critical determinant of NK1 receptor affinity [1]. Rolapitant (2-one regioisomer) achieves a Ki of 0.66 nM at human NK1 receptors with >1000-fold selectivity over NK2 and NK3 subtypes, a profile that is scaffold-specific and not generalizable to the 6-one series without independent empirical validation .

Neurokinin receptor pharmacology Regioisomer selectivity Spirocyclic lactam medicinal chemistry

Benzyl Substitution at N7 Confers Structural Complexity and Physicochemical Differentiation from N7-Methyl and Unsubstituted Analogs

7-Benzyl-1,7-diazaspiro[4.5]decan-6-one (MW 244.33 g/mol) differs from the simplest 6-one scaffold analog—7-methyl-1,7-diazaspiro[4.5]decan-6-one (MW 168.24 g/mol)—by the replacement of a methyl group with a benzyl moiety at N7, adding 76.09 g/mol of molecular weight and introducing an aromatic ring capable of π-stacking and hydrophobic interactions [1]. The benzyl substituent is expected to increase calculated lipophilicity by approximately 1.5–2.0 LogP units relative to the 7-methyl analog, as estimated from fragment-based contribution methods and comparison with physicochemical data for related 7-(4-substituted-benzyl)-2,7-diazaspiro[4.5]decan-6-one analogs reported in the antifungal screening series (LogP range 3.45–4.21) [2].

Physicochemical profiling Building block differentiation Spirocyclic scaffold diversity

Diazaspiro[4.5]decane Class Demonstrates Antifungal Biofilm Inhibition: Scaffold Validation with Quantified IC50 Benchmarks

A high-content screen of 20,000 small molecules identified a novel series of diazaspiro-decane structural analogs as inhibitors of Candida albicans biofilm formation. Within this series, the 2,7-diazaspiro[4.5]decan-6-one scaffold demonstrated confirmed inhibitory activity, with the most potent analog (2-[(2-methylpyrimidin-5-yl)methyl]-7-{[4-(propan-2-yl)phenyl]methyl}-2,7-diazaspiro[4.5]decan-6-one) exhibiting an IC₅₀ of 2.70 μM against C. albicans biofilms with a selectivity window (CC₅₀/IC₅₀) of 38.6-fold relative to cytotoxicity [1]. The 7-benzyl-1,7-diazaspiro[4.5]decan-6-one scaffold shares the core 6-one architecture with these validated antifungal analogs, differing primarily at the N2 and N7 substitution patterns [2].

Antifungal drug discovery Candida albicans biofilm Anti-virulence screening

Divergent Kinase Inhibition Profiles Across Diazaspiro[4.5]decane Regioisomers: 6-One vs. 1-One Scaffold Target Engagement

The 2,8-diazaspiro[4.5]decan-1-one regioisomer has been optimized as a potent RIPK1 kinase inhibitor scaffold, with compound 41 achieving an IC₅₀ of 92 nM against RIPK1 in vitro [1]. A distinct series of 2,8-diazaspiro[4.5]decan-1-one derivatives has also yielded dual TYK2/JAK1 inhibitors with IC₅₀ values of 6 nM and 37 nM, respectively, demonstrating >23-fold selectivity over JAK2 [2]. The 1,7-diazaspiro[4.5]decan-6-one scaffold—including the 7-benzyl derivative—represents a structurally distinct regioisomer with different nitrogen atom positioning and carbonyl vector geometry compared to the 1-one series, offering a complementary chemotype for kinase selectivity profiling and scaffold-hopping campaigns .

Kinase inhibitor design RIPK1 inhibition Scaffold hopping

Synthetic Accessibility: Documented One-Step Cyclization Route from Pyrrolidine Precursor Provides Differentiation from Multi-Step Analog Syntheses

A published synthetic route for 7-benzyl-1,7-diazaspiro[4.5]decan-6-one proceeds via thermal cyclization of 2-(3-benzylaminopropyl)pyrrolidine-2-carboxylic acid methyl ester in xylene at 130 °C, yielding the spirocyclic lactam in a single operational step from a readily accessible pyrrolidine precursor [1]. This contrasts with the multi-step sequences typically required for the 1,7-diazaspiro[4.5]decan-2-one scaffold (rolapitant core), which necessitates stereoselective installation of the 8-phenyl and 8-alkoxymethyl substituents through 5–7 synthetic transformations [2].

Synthetic methodology Spirocyclization Building block accessibility

Commercial Availability and Catalog Benchmarking: 7-Benzyl Derivative Occupies a Distinct Procurement Niche Relative to Simpler 6-One Building Blocks

The 7-benzyl-1,7-diazaspiro[4.5]decan-6-one scaffold (CAS 1203798-01-9) is commercially available from multiple building-block suppliers, whereas the simpler unsubstituted 1,7-diazaspiro[4.5]decan-6-one (CAS 92608-25-8, MW 154.21 g/mol) is offered by Sigma-Aldrich through the ChemBridge screening collection with 95% purity . The 7-methyl analog (CAS 92628-12-1, MW 168.24 g/mol) is also commercially cataloged [1]. The 7-benzyl derivative therefore occupies a distinct molecular weight and complexity tier (~244 g/mol) within this scaffold family, positioned between fragment-sized analogs (~150–170 g/mol) and fully elaborated drug-like derivatives (~370–390 g/mol) such as those reported in the antifungal screening series .

Chemical procurement Building block catalog Screening library diversity

Evidence-Backed Research and Industrial Application Scenarios for 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one


Scaffold-Hopping from 2,8-Diazaspiro[4.5]decan-1-one Kinase Inhibitors to 1,7-Diazaspiro[4.5]decan-6-one Chemotypes for RIPK1 or TYK2/JAK1 Selectivity Profiling

Given the established kinase inhibitory activity of the 2,8-diazaspiro[4.5]decan-1-one scaffold (RIPK1 IC₅₀ = 92 nM; TYK2/JAK1 IC₅₀ = 6/37 nM) [1], the regioisomeric 1,7-diazaspiro[4.5]decan-6-one scaffold—exemplified by the 7-benzyl derivative—provides a structurally orthogonal starting point for scaffold-hopping campaigns. The altered nitrogen positioning and carbonyl vector geometry of the 6-one scaffold may confer differential kinase selectivity profiles, making it suitable for selectivity panel screening against the kinome. The 7-benzyl substituent adds hydrophobic contacts that could productively engage the ATP-binding pocket or allosteric sites not accessible to smaller N7-substituted analogs.

Anti-Virulence Lead Optimization Against Candida albicans Biofilms Using the 6-One Scaffold with Quantified Benchmark Potency Values

The Pierce et al. (2015) screen validated that 2,7-diazaspiro[4.5]decan-6-one analogs inhibit C. albicans biofilm formation with IC₅₀ values in the 2.70–4.59 μM range and selectivity windows of 18–39-fold over mammalian cytotoxicity [2]. The 7-benzyl-1,7-diazaspiro[4.5]decan-6-one scaffold, bearing the same 6-one core but with a distinct N1/N7 substitution pattern, can serve as a diversification starting point for anti-virulence SAR studies. Researchers can benchmark new analogs directly against the published IC₅₀ and CC₅₀ values, using the established biofilm assay conditions to quantify improvements in potency or selectivity.

NK1 Receptor Pharmacological Tool Compound Development Leveraging Regioisomeric Selectivity Differences vs. the Rolapitant 2-One Scaffold

The exclusion of the 6-one scaffold from Janssen's NK1 antagonist patent claims [3] indicates that the 1,7-diazaspiro[4.5]decan-6-one chemotype does not engage the NK1 receptor with the same pharmacophoric presentation as the 2-one series. This regioisomeric divergence can be exploited to develop tool compounds that probe alternative neurokinin receptor conformations, assess off-target liability of the 2-one pharmacophore, or explore combined NK1/NK2/NK3 polypharmacology where the 6-one scaffold may offer a differentiated selectivity fingerprint.

Fragment-Growing and Library Synthesis from a Pre-Functionalized, Synthetically Accessible Spirocyclic Lactam Building Block

The documented one-step thermal cyclization route from a pyrrolidine-2-carboxylic acid ester precursor [4] enables rapid access to the 7-benzyl-1,7-diazaspiro[4.5]decan-6-one scaffold at gram-scale quantities for library production. At MW 244.33 g/mol, this compound occupies a strategic 'lead-like' molecular weight range, making it suitable for fragment-growing strategies where the pre-installed benzyl group provides a hydrophobic anchor for further elaboration at N1 or the pyrrolidine ring. This contrasts favorably with the simpler unsubstituted scaffold (MW 154.21 g/mol), which requires additional synthetic steps for N-functionalization.

Quote Request

Request a Quote for 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.